molecular formula C17H11BrClN5 B2894104 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1380088-13-0

1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B2894104
Numéro CAS: 1380088-13-0
Poids moléculaire: 400.66
Clé InChI: HFQPNDNWGHXKHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H11BrClN5 and its molecular weight is 400.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula : C17H11BrClN5
  • Molecular Weight : 400.66 g/mol
  • CAS Number : 957034-94-5
  • Structure : The compound features a pyrazolo-pyrimidine core with bromine and chlorine substituents on the phenyl rings, enhancing its interaction with biological targets.

This compound is primarily investigated for its role as an epidermal growth factor receptor (EGFR) inhibitor. EGFR is a critical target in cancer therapy due to its involvement in cell proliferation and survival pathways.

Key Findings:

  • Inhibition of EGFR : The compound exhibits potent inhibitory activity against wild-type EGFR with an IC50 value of approximately 0.016 µM and against the mutant form (EGFR T790M) with an IC50 of 0.236 µM, indicating its potential effectiveness in treating resistant forms of cancer .

Anti-Proliferative Effects

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Notably:

  • A549 Cells : The compound demonstrated significant inhibition with an IC50 value of 8.21 µM.
  • HCT116 Cells : It showed an IC50 value of 19.56 µM, indicating a strong potential for further development as an anticancer agent .

Apoptosis Induction

Flow cytometric analyses indicated that the compound induces apoptosis in cancer cells. It was observed to significantly increase the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling pathways .

Cell Cycle Arrest

The compound has also been shown to cause cell cycle arrest at the S and G2/M phases, which are critical checkpoints for cell division and proliferation. This effect contributes to its anti-cancer properties by preventing tumor cells from replicating .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other pyrazolo[3,4-d]pyrimidine derivatives is essential.

Compound NameTargetIC50 (µM)Notes
This compoundEGFR WT0.016Potent inhibitor
Compound 12bEGFR WT0.016Similar structure; high potency
Hydroxy-PPCBR1N/ANonkinase target; distinct profile from known inhibitors

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various contexts:

  • EGFR Inhibitors : The development of new derivatives has focused on enhancing selectivity and potency against both wild-type and mutant forms of EGFR. This class has shown promise in overcoming resistance mechanisms seen in common therapies .
  • Antiviral Activity : Some derivatives have also been explored for their antiviral properties against viruses like Zika, showcasing the versatility of the pyrazolo[3,4-d]pyrimidine scaffold beyond oncology applications .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction yields be optimized?

Answer:

  • Key Steps : Multi-step synthesis involving coupling of substituted phenyl precursors (e.g., 3-bromophenyl and 4-chlorophenyl derivatives) with pyrazolo[3,4-d]pyrimidine cores. Critical steps include cyclization and amination .
  • Reagents/Solvents : Use coupling agents like HATU for amide bond formation; DMF or DMSO as solvents for high-temperature reactions .
  • Optimization : Reaction temperatures (80–120°C) and time (12–24 hrs) are crucial. Purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane) improves purity (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromo/chloro-phenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 430.02) .
  • X-ray Crystallography : Resolves spatial arrangement of bromo and chloro substituents, critical for SAR studies .

Q. How is purity assessed, and why is it critical for downstream assays?

Answer:

  • HPLC : Reverse-phase C18 columns (≥98% purity) with UV detection at 254 nm .
  • TLC : Monitors reaction progress using silica gel plates (hexane:ethyl acetate = 3:1) .
  • Impact : Impurities (e.g., unreacted precursors) can skew biological activity data, particularly in kinase inhibition assays .

Advanced Research Questions

Q. What methodologies are used to investigate its mechanism of action in kinase inhibition?

Answer:

  • Differential Scanning Fluorimetry (DSF) : Measures thermal stabilization of kinases (e.g., EGFR, VEGFR2) upon binding, indicating target engagement .
  • In Vitro Kinase Assays : Radioactive 32^{32}P-ATP or fluorescence-based assays quantify IC50_{50} values (reported 10–50 nM for related analogs) .
  • Crystallography : Co-crystallization with target kinases reveals binding modes (e.g., hydrophobic interactions with bromo-phenyl groups) .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

  • Substituent Variation : Replace bromo with iodo (improves potency) or chloro with trifluoromethyl (enhances metabolic stability) .
  • Core Modifications : Pyrazolo[3,4-d]pyrimidine vs. pyrido[3,4-d]pyrimidine cores alter selectivity (e.g., 10-fold increase in CDK4 inhibition) .
  • Data-Driven Design : Correlate logP (2.5–3.5) with cellular permeability using Caco-2 assays .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target quantification) alongside enzymatic assays .
  • Structural Analysis : Confirm batch consistency via 1^1H NMR to rule out degradation .
  • Meta-Analysis : Compare IC50_{50} values across cell lines (e.g., HepG2 vs. MCF-7) to identify context-dependent effects .

Q. What strategies mitigate solubility and stability challenges in preclinical formulations?

Answer:

  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (>1 mg/mL) .
  • Salt Formation : Hydrochloride salts improve bioavailability (e.g., 2.5× increase in AUC) .
  • Lyophilization : Stabilize for long-term storage (-80°C) with cryoprotectants (trehalose/sucrose) .

Q. Which in vivo models are suitable for translating in vitro findings to therapeutic potential?

Answer:

  • Xenograft Models : Nude mice with HT-29 colon tumors (dose: 25 mg/kg, oral) assess tumor growth inhibition .
  • PK/PD Studies : Measure plasma half-life (t1/2_{1/2} = 3–5 hrs) and tissue distribution via LC-MS/MS .
  • Toxicity Screening : Liver enzyme (ALT/AST) and hematological profiling identify off-target effects .

Propriétés

IUPAC Name

1-(3-bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN5/c18-11-2-1-3-13(8-11)24-17-14(16(20)21-9-22-17)15(23-24)10-4-6-12(19)7-5-10/h1-9H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQPNDNWGHXKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.